molecular formula C10H14O B13551913 rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol

rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol

Cat. No.: B13551913
M. Wt: 150.22 g/mol
InChI Key: NZHBXAIWRAYMLP-ZOZBQHSOSA-N
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Description

rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol is a tricyclic alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol (CAS 65470-96-4) . Its structure features a bicyclic framework fused with a cyclohexene ring, characterized by specific stereochemistry at positions 1R, 2S, 3R, 6R, and 7S. This compound is commercially available for research purposes, with pricing ranging from $415/50 mg to $1,603/1 g depending on quantity and supplier .

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1R,2S,3R,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-ol

InChI

InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-11H,3-5H2/t6-,7+,8-,9-,10+/m1/s1

InChI Key

NZHBXAIWRAYMLP-ZOZBQHSOSA-N

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)O

Canonical SMILES

C1CC(C2C1C3CC2C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of functional group transformations to introduce the hydroxyl group at the desired position. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorinated Analogs (e.g., Chlordane Derivatives)

  • Example : (1S,2S,3R,6R,7R)-3,8,10,10-tetrachlorotricyclo[5.2.1.0²,⁶]dec-8-ene .
  • Key Differences :
    • Substituents : Chlorine atoms replace the hydroxyl group.
    • Toxicity and Bioaccumulation : Chlorinated derivatives like chlordane exhibit high toxicity and environmental persistence. However, fluorinated analogs (e.g., 3,8,10,10-tetrachloro-1,4,7,9-tetrafluoro derivatives) show reduced bioaccumulation factors (BCF) and lower toxicity due to decreased metabolic stability .
  • Applications : Historically used as pesticides but phased out due to environmental concerns .

Brominated Derivatives

  • Example : rac-(1R,2S,3R,6R,7S)-3-bromotricyclo[5.2.1.0²,⁶]dec-8-ene .
  • Physical Properties: Increased molecular weight (e.g., 182.09 g/mol for brominated analogs) and hydrophobicity .

Oxygen-Containing Derivatives

4-Oxatricyclo Derivatives

  • Example: (1R,2S,3S,5S,6R,7S)-5-allyl-4-oxatricyclo[5.2.1.0²,⁶]dec-8-en-3-ylmethyl hex-5-enoate .
  • Key Differences :
    • Functional Groups : Introduction of an ether oxygen and ester groups alters hydrogen-bonding capacity and solubility.
    • Applications : These derivatives are intermediates in synthetic organic chemistry, particularly for natural product-inspired libraries .

3,5-Diketone Analogs

  • Example : rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0²,⁶]decane-3,5-dione (CAS 853658-14-7) .
  • Key Differences :
    • Acidity/Reactivity : The diketone moiety increases acidity compared to the alcohol, enabling chelation with metal ions.
    • Applications : Used as intermediates in pharmaceuticals, such as lurasidone synthesis .

Nitrogen-Containing Derivatives

Diazatricyclo Derivatives

  • Example : tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0²,⁶]decane-10-carboxylate hydrochloride .
  • Applications: Explored as building blocks for CNS-targeting drugs due to structural similarity to bioactive alkaloids .

Research Findings and Implications

  • Toxicity Reduction : Fluorination of chlorinated tricyclo derivatives significantly lowers bioaccumulation and toxicity, suggesting a strategy for designing safer agrochemicals .
  • Synthetic Utility : Brominated and oxa-derivatives demonstrate versatility in cross-coupling and esterification reactions, highlighting their role in complex molecule synthesis .
  • Pharmacological Potential: Nitrogen-containing analogs, particularly diazatricyclo compounds, are prioritized in drug discovery due to their structural mimicry of natural alkaloids .

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